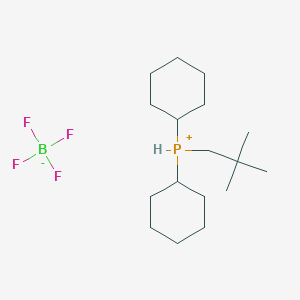
Dicyclohexylneopentylphosphine hbf4 salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dicyclohexylneopentylphosphine hbf4 salt is a chemical compound with the molecular formula C17H34BF4P. It is a phosphine derivative that is often used in various chemical reactions and industrial applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of dicyclohexylneopentylphosphine hbf4 salt typically involves the reaction of dicyclohexylphosphine with neopentyl halides in the presence of a base. The resulting phosphine compound is then treated with tetrafluoroboric acid to form the hbf4 salt. The reaction conditions usually require an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the phosphine.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale reactions using similar synthetic routes. The process is optimized for high yield and purity, often involving continuous flow reactors and automated systems to control the reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
Dicyclohexylneopentylphosphine hbf4 salt undergoes various types of chemical reactions, including:
Oxidation: The phosphine group can be oxidized to form phosphine oxides.
Reduction: The compound can participate in reduction reactions, often acting as a reducing agent.
Substitution: The phosphine group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halides and other electrophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields phosphine oxides, while substitution reactions can produce a variety of substituted phosphine derivatives.
Scientific Research Applications
Dicyclohexylneopentylphosphine hbf4 salt has several scientific research applications, including:
Chemistry: It is used as a ligand in coordination chemistry and catalysis.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the synthesis of various industrial chemicals and materials.
Mechanism of Action
The mechanism by which dicyclohexylneopentylphosphine hbf4 salt exerts its effects involves its interaction with molecular targets such as metal ions and organic substrates. The phosphine group can coordinate with metal centers, facilitating various catalytic processes. The tetrafluoroborate anion can also participate in reactions, influencing the overall reactivity of the compound.
Comparison with Similar Compounds
Similar Compounds
Dicyclohexylphosphine: A similar phosphine compound without the neopentyl group.
Neopentylphosphine: A phosphine compound with a neopentyl group but different substituents.
Tetrafluoroborate Salts: Other phosphine compounds with tetrafluoroborate anions.
Uniqueness
Dicyclohexylneopentylphosphine hbf4 salt is unique due to the combination of the dicyclohexyl and neopentyl groups, which confer specific steric and electronic properties. These properties make it particularly useful in certain catalytic and synthetic applications where other phosphine compounds may not be as effective.
Properties
Molecular Formula |
C17H34BF4P |
|---|---|
Molecular Weight |
356.2 g/mol |
IUPAC Name |
dicyclohexyl(2,2-dimethylpropyl)phosphanium;tetrafluoroborate |
InChI |
InChI=1S/C17H33P.BF4/c1-17(2,3)14-18(15-10-6-4-7-11-15)16-12-8-5-9-13-16;2-1(3,4)5/h15-16H,4-14H2,1-3H3;/q;-1/p+1 |
InChI Key |
HTKAALNHGPMWJC-UHFFFAOYSA-O |
Canonical SMILES |
[B-](F)(F)(F)F.CC(C)(C)C[PH+](C1CCCCC1)C2CCCCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















